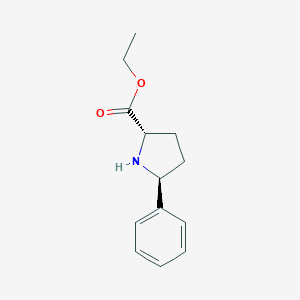

(2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate

Description

BenchChem offers high-quality (2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-2-16-13(15)12-9-8-11(14-12)10-6-4-3-5-7-10/h3-7,11-12,14H,2,8-9H2,1H3/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJOUEZQMVVKCPC-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC[C@H](N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438926 | |

| Record name | (2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166941-66-8 | |

| Record name | (2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Crystal structure of (2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate

An In-Depth Technical Guide to the Crystal Structure Determination of (2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

(2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate is a chiral compound of significant interest in medicinal chemistry, serving as a versatile building block for a variety of bioactive molecules.[1] The pyrrolidine scaffold is a privileged structure in numerous pharmaceuticals, and understanding the three-dimensional arrangement of its substituents is paramount for rational drug design.[2][3][4][5] This technical guide provides a comprehensive, albeit prospective, methodology for the determination of the single-crystal X-ray structure of (2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate. As no public crystal structure is currently available, this document serves as a detailed roadmap, grounded in established crystallographic principles, for researchers aiming to elucidate its solid-state conformation. The guide covers the entire workflow from synthesis and purification to crystal growth, X-ray diffraction data collection, structure solution, and refinement.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone in the development of novel therapeutics.[4][5] Its non-planar, puckered nature allows for a precise spatial arrangement of substituents, which is crucial for molecular recognition and binding to biological targets.[2] The stereochemistry of the pyrrolidine ring significantly influences the pharmacological profile of a drug candidate.[2] (2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate, with its two defined stereocenters, is a key intermediate in the synthesis of compounds targeting a range of diseases, including viral infections and cancer.[1] A definitive crystal structure would provide invaluable information on its preferred conformation, intramolecular interactions, and intermolecular packing, all of which can inform the design of next-generation therapeutics.

Physicochemical Properties

A summary of the known and predicted properties of the title compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C13H17NO2 | [1][6] |

| Molecular Weight | 219.28 g/mol | [1][6] |

| CAS Number | 166941-66-8 | [6] |

| Density (predicted) | 1.079 g/cm³ | [6] |

| Boiling Point (predicted) | 318.9 °C at 760 mmHg | [6] |

| LogP (predicted) | 2.37160 | [6] |

Experimental Workflow: From Synthesis to Structure

The determination of a crystal structure is a multi-step process that requires careful planning and execution. The overall workflow is depicted in the diagram below.

Caption: Overall workflow for crystal structure determination.

Part 1: Synthesis and Purification

2.1.1. Rationale for Synthetic Approach

The synthesis of enantiomerically pure (2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate is crucial. The most common methods involve either the use of chiral starting materials or catalytic asymmetric reactions to control the stereochemistry.[1] A frequently employed strategy is the catalytic asymmetric hydrogenation of a suitable pyrroline precursor.[1]

2.1.2. Experimental Protocol: Synthesis

-

Precursor Synthesis: Synthesize the appropriate N-protected ethyl 5-phenyl-1H-pyrrole-2-carboxylate precursor.

-

Asymmetric Hydrogenation: Subject the precursor to asymmetric hydrogenation using a chiral catalyst (e.g., a rhodium or iridium complex with a chiral phosphine ligand) under a hydrogen atmosphere.

-

Deprotection: Remove the N-protecting group under appropriate conditions to yield the target compound.

-

Work-up and Purification: Perform an aqueous work-up to remove the catalyst and other water-soluble impurities. The crude product should be purified by flash column chromatography on silica gel.

2.1.3. Quality Control

The purity and identity of the synthesized compound must be confirmed by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess.

Part 2: Crystallization

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[7][8] A systematic screening of various crystallization conditions is necessary.

2.2.1. Rationale for Crystallization Techniques

For small organic molecules, common crystallization techniques include slow evaporation, vapor diffusion, and cooling.[8][9] A high-throughput screening approach using a variety of solvents is recommended to identify initial crystallization "hits".

2.2.2. Experimental Protocol: Crystallization Screening

-

Solvent Selection: Choose a diverse set of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, dichloromethane, and mixtures thereof).

-

Slow Evaporation: Prepare saturated solutions of the compound in each solvent in small vials. Loosely cap the vials to allow for slow evaporation of the solvent.

-

Vapor Diffusion:

-

Liquid-Vapor Diffusion: Dissolve the compound in a good solvent and place this vial inside a larger, sealed vial containing a poor solvent (in which the compound is less soluble). The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.[9]

-

Solid-Vapor Diffusion: Place the solid compound in a small vial and place this inside a larger, sealed vial containing a solvent in which the compound is sparingly soluble. The solvent vapor will slowly dissolve and then recrystallize the compound.

-

-

Cooling: Prepare a near-saturated solution at a slightly elevated temperature and then slowly cool it to room temperature, followed by further cooling in a refrigerator or freezer.[8]

2.2.3. Hypothetical Crystallization Screening Results

The following table presents a plausible outcome of a crystallization screening experiment.

| Method | Solvent System (Good/Poor) | Temperature (°C) | Result |

| Slow Evaporation | Ethyl Acetate | 20 | Amorphous solid |

| Slow Evaporation | Acetone | 20 | Small needles |

| Vapor Diffusion | Dichloromethane / Hexane | 4 | X-ray quality single crystals |

| Cooling | Methanol | 4 | Microcrystalline powder |

Part 3: Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, the next step is to collect diffraction data.[10][11]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. globalchemmall.com [globalchemmall.com]

- 7. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 9. unifr.ch [unifr.ch]

- 10. excillum.com [excillum.com]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

Discovery and history of substituted pyrrolidine catalysts

An In-Depth Technical Guide to the Discovery and History of Substituted Pyrrolidine Catalysts

Abstract

The field of asymmetric organocatalysis, a cornerstone of modern synthetic chemistry, owes much of its genesis and explosive growth to a remarkably simple molecule: the amino acid proline and its derivatives. This guide provides a comprehensive exploration of the discovery and historical development of substituted pyrrolidine catalysts, tracing their evolution from an early, underappreciated curiosity to a powerhouse tool for stereoselective synthesis. We will dissect the key conceptual breakthroughs, from the foundational principles of enamine and iminium ion catalysis to the rational design of highly sophisticated second and third-generation catalysts. This document is intended for researchers, scientists, and drug development professionals, offering not only a historical narrative but also field-proven insights into the causality behind experimental designs, detailed protocols for seminal reactions, and a forward-looking perspective on this vibrant area of catalysis.

Part 1: The Dawn of an Idea - Proline, the "Simplest Enzyme"

The quest for methods to synthesize single enantiomers of chiral molecules without resorting to heavy metals has been a long-standing goal in organic chemistry. While nature accomplishes this with exquisite precision using enzymes, synthetic chemists historically relied on metal-based catalysts or chiral auxiliaries. The concept of using small, purely organic molecules to induce chirality was a revolutionary idea that gained traction in the late 20th and early 21st centuries.

The Seminal, Unsung Discovery: The Hajos-Parrish-Eder-Sauer-Wiechert Reaction

Long before the term "organocatalysis" entered the common lexicon, a pivotal discovery was made in the 1970s. Researchers at Hoffmann-La Roche (Zoltan Hajos and David Parrish) and Schering AG (Rudolf Wiechert, Ulrich Eder, and Gerhard Sauer) independently reported that the natural amino acid L-proline could catalyze an intramolecular aldol cyclization with high enantioselectivity.[1][2][3][4] This reaction, now known as the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction, was used to construct key chiral building blocks for steroid synthesis.[2]

Despite the remarkable efficiency and stereoselectivity (>93% enantiomeric excess), the work was initially viewed as a niche curiosity rather than the harbinger of a new field of catalysis.[1] The profound, general implications of a simple amino acid mimicking the function of complex aldolase enzymes were not fully appreciated for nearly three decades.

Causality of Catalysis: The Bifunctional Mechanism of Proline

The genius of proline lies in its unique structure, which allows it to act as a bifunctional catalyst.[5] The secondary amine is nucleophilic and reacts with a carbonyl donor (e.g., a ketone) to form a nucleophilic enamine intermediate.[1][3] Simultaneously, the carboxylic acid group acts as a general acid/base, activating the electrophilic carbonyl acceptor (e.g., an aldehyde) and stabilizing the transition state through a hydrogen-bonding network.[1][2]

This dual activation mode, operating within a single small molecule, is the reason proline is often called the "simplest enzyme."[5] The reaction proceeds through a well-organized, chair-like transition state where the proline's inherent chirality directs the facial attack of the enamine onto the aldehyde, thereby controlling the stereochemistry of the newly formed C-C bond.[2][5]

Part 2: The Renaissance - The Birth of Modern Organocatalysis

The year 2000 marked a paradigm shift. The groups of Benjamin List and David W.C. MacMillan, who would later share the 2021 Nobel Prize in Chemistry for this work, published seminal papers that catapulted aminocatalysis to the forefront of synthetic chemistry.[6]

List, drawing inspiration from enzymatic mechanisms, demonstrated that proline could effectively catalyze the first intermolecular direct asymmetric aldol reaction between unmodified acetone and various aldehydes.[7] This work shattered the perception that proline catalysis was limited to intramolecular cyclizations and opened the door to a vast range of C-C bond-forming reactions.[4]

Concurrently, MacMillan's group developed chiral imidazolidinone catalysts and conceptualized the broader field of "organocatalysis," providing a unifying framework.[1] While MacMillan's initial catalysts primarily operated via iminium ion activation (lowering the LUMO of α,β-unsaturated aldehydes), the collective work from these and other pioneering groups ignited a global research explosion.[8]

The field rapidly expanded to include a host of proline-catalyzed transformations, including Mannich reactions, Michael additions, and α-aminations.[1][8][9]

Part 3: The Second Generation - Engineering for Selectivity and Activity

While proline was a revolutionary discovery, it was not without flaws. Its application was sometimes hampered by:

-

High catalyst loadings (often 20-30 mol%).

-

Poor solubility in many common organic solvents.

-

Moderate enantioselectivity for certain substrate combinations.

This created a clear scientific imperative: to rationally design modified pyrrolidine scaffolds that would overcome these limitations. The causality was clear—by modifying the structure, one could create a more defined and sterically hindered chiral environment, leading to enhanced facial discrimination in the transition state.

The Breakthrough: Jørgensen-Hayashi Catalysts

A major leap forward occurred in 2005 when the groups of Karl Anker Jørgensen and Yujiro Hayashi independently developed diarylprolinol silyl ethers .[10][11] These catalysts, often referred to as Jørgensen-Hayashi catalysts, feature a diarylhydroxymethyl group at the C2 position of the pyrrolidine ring, with the hydroxyl group protected as a silyl ether.

This structural modification was a stroke of genius for several reasons:

-

Steric Shielding: The two bulky aryl groups (often with electron-withdrawing substituents like -CF₃) create a highly constrained chiral pocket.[11] This pocket effectively blocks one face of the enamine intermediate, forcing the electrophile to approach from the opposite, unhindered face, resulting in exceptionally high enantioselectivity.

-

Enhanced Solubility: The bulky, lipophilic groups, particularly the silyl ether, dramatically increase the catalyst's solubility in non-polar organic solvents, improving reaction homogeneity and efficiency.[11]

-

Tunability: The electronic and steric properties of the catalyst can be fine-tuned by simply changing the substituents on the aryl rings or the silicon atom, allowing for optimization for specific reactions.[12][13]

These catalysts proved to be far more active and selective than proline for a wide array of transformations, including Michael additions, Diels-Alder reactions, and α-functionalizations, often with catalyst loadings as low as 0.5-5 mol%.[14][15][16]

Data Presentation: Proline vs. Jørgensen-Hayashi Catalyst

The superior performance of the second-generation catalysts is evident when comparing quantitative data for a benchmark reaction.

| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |

| L-Proline | 20 | CH₃CN | 48 | 68 | 85:15 | 21 |

| (S)-Jørgensen-Hayashi | 2 | Toluene | 2 | >99 | 95:5 | 99 |

| Table 1: Comparison of catalysts in the asymmetric Michael addition of propanal to trans-β-nitrostyrene. Data are representative and compiled from literature reports. |

Experimental Protocol: Asymmetric Michael Addition with a Jørgensen-Hayashi Catalyst

This protocol describes a self-validating system, proven to be robust and reproducible for achieving high stereoselectivity.

Objective: To synthesize (R)-2-((S)-1-nitro-2-phenylethyl)pentan-3-one with high diastereo- and enantioselectivity.

Materials:

-

(S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi Catalyst)

-

trans-β-Nitrostyrene (Electrophile)

-

Propanal (Nucleophile)

-

Toluene (Solvent, anhydrous)

-

Sodium bicarbonate (aq. solution, saturated)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of trans-β-nitrostyrene (1.0 mmol, 1.0 equiv) in toluene (2.0 mL) at room temperature is added the Jørgensen-Hayashi catalyst (0.02 mmol, 0.02 equiv).

-

The solution is stirred for 5 minutes to ensure catalyst dissolution.

-

Propanal (3.0 mmol, 3.0 equiv) is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until consumption of the nitrostyrene is complete (typically 2-4 hours).

-

Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (5 mL).

-

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired Michael adduct.

-

Validation: The yield is determined gravimetrically. The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Part 4: The Modern Era - Bifunctional Catalysis and Expanded Scope

The success of the Jørgensen-Hayashi catalysts inspired further innovation. Researchers began to view the pyrrolidine scaffold as a modular platform upon which additional functionalities could be installed to enable more complex or challenging transformations. This led to the development of bifunctional catalysts .

For instance, catalysts incorporating a thiourea moiety alongside the pyrrolidine amine were designed.[10] The thiourea group acts as a hydrogen-bond donor, activating the electrophile (e.g., a nitroolefin) simultaneously as the pyrrolidine amine forms the enamine with the nucleophile. This dual activation within a single catalyst often leads to enhanced reactivity and selectivity. Other activating groups, such as phosphine oxides, have also been successfully integrated.[10]

This continuous evolution has expanded the scope of substituted pyrrolidine catalysts to an incredible breadth of asymmetric reactions, solidifying their status as one of the most powerful tools in the synthetic chemist's arsenal.[17][18][19]

Conclusion

The journey of substituted pyrrolidine catalysts is a compelling narrative of scientific discovery, rational design, and persistent innovation. From the serendipitous discovery of proline's catalytic ability in the 1970s to the highly engineered, multi-functional catalysts of today, this class of organocatalysts has fundamentally changed the landscape of asymmetric synthesis. They provide a green, efficient, and versatile alternative to metal-based systems, enabling the construction of complex chiral molecules critical to the pharmaceutical and agrochemical industries. The ongoing exploration of new pyrrolidine-based scaffolds and novel activation modes ensures that this field will remain a vibrant and impactful area of research for the foreseeable future.

References

-

Title: Proline organocatalysis - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update Source: MDPI URL: [Link]

-

Title: 10.1: Chiral Proline Based Reactions Source: Chemistry LibreTexts URL: [Link]

-

Title: Recent Advances in the Synthesis of Pyrrolidines Source: ResearchGate URL: [Link]

-

Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: SpringerLink URL: [Link]

-

Title: Proline-catalyzed aldol reactions - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation Source: ChemRxiv URL: [Link]

-

Title: Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation Source: Semantic Scholar URL: [Link]

-

Title: Proline-Catalyzed Asymmetric Reactions Source: ResearchGate URL: [Link]

-

Title: Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations Source: ACS Publications URL: [Link]

-

Title: Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels−Alder Reaction Source: ACS Publications URL: [Link]

-

Title: Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry Source: ACS Catalysis URL: [Link]

-

Title: Enamines Source: Master Organic Chemistry URL: [Link]

-

Title: The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions Source: Journal of the American Chemical Society URL: [Link]

-

Title: New mechanistic studies on the proline-catalyzed aldol reaction Source: Moodle@Units URL: [Link]

-

Title: Hayashi-Jørgensen Catalyst Source: Chem-Station Int. Ed. URL: [Link]

-

Title: Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation Source: OMICS Online URL: [Link]

-

Title: Proline-Catalyzed Direct Asymmetric Aldol Reactions (2000) Source: Semantic Scholar URL: [Link]

-

Title: Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines Source: Bentham Science Publishers URL: [Link]

-

Title: The Nobel Prize in Chemistry 2021 Goes to Benjamin List and David W. C. MacMillan Source: ACS Axial URL: [Link]

-

Title: The diarylprolinol silyl ether system: a general organocatalyst Source: PubMed URL: [Link]

-

Title: Synergistic Strategies in Aminocatalysis Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Crystal structures of proline-derived enamines Source: PNAS URL: [Link]

-

Title: Asymmetric cycloaddition reactions catalysed by diarylprolinol silyl ethers Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

-

Title: Benjamin List - Nobel Prize lecture: Asymmetric organocatalysis Source: Nobel Prize Outreach URL: [Link]

-

Title: The Diarylprolinol Silyl Ether System: A General Organocatalyst Source: ACS Publications URL: [Link]

-

Title: Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels-Alder Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS Source: University of Illinois Urbana-Champaign URL: [Link]

Sources

- 1. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 2. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. moodle2.units.it [moodle2.units.it]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The Nobel Prize in Chemistry 2021 Goes to Benjamin List and David W. C. MacMillan [axial.acs.org]

- 7. scispace.com [scispace.com]

- 8. nobelprize.org [nobelprize.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]

- 12. The diarylprolinol silyl ether system: a general organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Asymmetric cycloaddition reactions catalysed by diarylprolinol silyl ethers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 16. Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels-Alder Reaction [organic-chemistry.org]

- 17. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. benthamdirect.com [benthamdirect.com]

Theoretical Foundations and Computational Strategies for Elucidating the Stereochemistry of 2,5-Disubstituted Pyrrolidines

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,5-disubstituted pyrrolidine motif is a cornerstone in modern medicinal chemistry and catalysis, forming the core scaffold of numerous FDA-approved drugs and high-performance organocatalysts.[1] The biological activity and catalytic efficacy of these molecules are intrinsically tied to their three-dimensional structure, where subtle changes in stereochemistry can lead to drastic differences in function. Controlling and predicting the relative orientation of the two substituents (cis or trans) and the conformation of the five-membered ring itself is a paramount challenge in chemical design and synthesis.[2] This technical guide provides a comprehensive overview of the theoretical principles and computational methodologies employed to understand, predict, and rationalize the stereochemistry of 2,5-disubstituted pyrrolidines. We will delve into the fundamental concepts of pyrrolidine ring puckering, the impact of stereoelectronic effects, and present validated computational workflows for both conformational analysis and the prediction of reaction stereoselectivity.

The Stereochemical Nuances of the Pyrrolidine Ring

Unlike aromatic five-membered rings, the saturated pyrrolidine ring is non-planar. This flexibility gives rise to a complex conformational landscape governed by a delicate balance of steric and electronic factors. Understanding this landscape is the first step in mastering the stereochemistry of its derivatives.

Ring Puckering: Beyond the Planar Representation

The pyrrolidine ring avoids the high torsional strain of a planar conformation by adopting puckered forms. These conformers are typically described by two low-energy arrangements: the envelope (C_s symmetry) , where one atom is out of the plane formed by the other four, and the twist (C_2 symmetry) , where two adjacent atoms are displaced on opposite sides of the plane defined by the other three.

The energy barrier between these puckered forms is generally low, allowing for rapid interconversion in a process known as pseudorotation.[3] However, the introduction of substituents at the C2 and C5 positions creates distinct energy minima, often locking the ring into a preferred pucker. The orientation of these substituents relative to the ring's pseudo-axial and pseudo-equatorial positions dictates the overall molecular shape and stability.

The Decisive Role of Substituents: Stereoelectronic Control

The preference for a specific ring pucker and the relative stability of cis versus trans diastereomers are heavily influenced by the nature of the substituents. While bulky groups introduce predictable steric hindrance, electronegative substituents at the C2 or C5 positions (and elsewhere) can exert profound control through stereoelectronic effects.

One of the most significant phenomena is the gauche effect , which can stabilize a sterically disfavored pseudo-axial conformation.[4] This occurs when an electronegative substituent is placed gauche to an adjacent electron-rich bond. The stabilization arises from hyperconjugation, an interaction between the filled σ orbital of a C-H bond and the empty σ* antibonding orbital of the C-X bond (where X is the electronegative substituent).[4] For this orbital overlap to be maximized, a specific geometric arrangement is required, thereby biasing the conformational equilibrium toward a particular pucker.[4][5]

The Computational Chemist's Toolkit: Methodologies for Stereochemical Prediction

Modern computational chemistry offers a suite of tools to model the behavior of 2,5-disubstituted pyrrolidines with high fidelity. The choice of method depends on the desired balance between accuracy and computational cost.

Molecular Mechanics (MM)

MM methods use classical physics principles (force fields) to rapidly calculate molecular energies.

-

Application: Primarily used for initial, broad conformational searches to identify a large number of potential low-energy structures.

-

Causality: Its speed allows for the exploration of thousands of conformers, which is infeasible with more accurate methods. However, it does not explicitly model electronic effects, making it unsuitable for final energy calculations where stereoelectronic forces are dominant.

Quantum Mechanics (QM): Density Functional Theory (DFT)

DFT is the workhorse for accurate stereochemical analysis of organic molecules. It solves the electronic structure of the molecule to provide reliable energies and geometries.

-

Application: Used for geometry optimization and final energy calculation of the low-energy conformers identified by MM. It is also the standard for locating and characterizing transition states to predict reaction outcomes.[6][7]

-

Expert Choice of Functional/Basis Set: A common and well-validated combination for molecules of this type is the B3LYP functional with a Pople-style basis set like 6-311+G(d,p) . This level of theory provides an excellent compromise between accuracy in describing both structure and energy and the computational resources required.[8]

-

Solvation Models: The properties of molecules can change dramatically in solution. Implicit solvation models , such as the Polarizable Continuum Model (PCM), are essential for simulating the bulk effect of a solvent, providing more realistic energy differences between conformers and diastereomers.[6]

Validated Computational Workflows

The following sections describe self-validating, step-by-step protocols for tackling common stereochemical questions.

Workflow for Conformational Analysis and Diastereomer Stability

This workflow is designed to identify the most stable conformer of a given 2,5-disubstituted pyrrolidine and to determine the relative stability of its cis and trans isomers.

Experimental Protocol:

-

Initial Structure Generation: Build the cis and trans isomers of the target molecule in a molecular editor.

-

Force Field Conformational Search: Submit each isomer to a comprehensive Molecular Mechanics (e.g., MMFF94) conformational search to explore the potential energy surface and identify all relevant low-energy minima.

-

QM Geometry Optimization: Take all unique conformers within a reasonable energy window (e.g., 10-15 kcal/mol) from the MM search and perform full geometry optimizations using DFT (e.g., B3LYP/6-31G(d)) in the gas phase.

-

Frequency Calculation (Validation Step): Perform a frequency calculation on each optimized structure at the same level of theory.

-

Trustworthiness Check: A true energy minimum will have zero imaginary frequencies . The presence of an imaginary frequency indicates a transition state or a higher-order saddle point, and the structure should be re-optimized or discarded.

-

-

High-Accuracy Single-Point Energy Calculation: To refine the relative energies, perform a single-point energy calculation on each validated minimum using a larger basis set and including a solvation model (e.g., B3LYP/6-311+G(d,p) with PCM).

-

Data Analysis: Calculate the relative energies of all conformers. The global minimum is the conformer with the lowest energy. The thermodynamic stability of the cis vs. trans isomer is determined by comparing their respective global minima.

Caption: Workflow for determining diastereomer stability.

Workflow for Predicting Reaction Stereoselectivity

This protocol allows for the in silico prediction of the major diastereomer formed in a chemical reaction by comparing the activation energies of competing transition states.

Experimental Protocol:

-

Identify Reaction Pathways: For the reaction of interest, define the distinct pathways leading to the cis and trans products.

-

Locate Transition States (TS): For each pathway, perform a transition state search using DFT (e.g., B3LYP/6-31G(d)). This requires an initial guess structure that is close to the expected TS geometry.

-

Frequency Calculation (Validation Step): Perform a frequency calculation on each located TS structure.

-

Trustworthiness Check: A true first-order transition state must have exactly one imaginary frequency . The vibrational mode of this frequency corresponds to the motion along the reaction coordinate.

-

-

Intrinsic Reaction Coordinate (IRC) Calculation (Validation Step): To confirm the TS connects the desired reactants and products, perform an IRC calculation starting from the TS geometry. This traces the minimum energy path downhill from the TS.

-

Trustworthiness Check: The forward and reverse IRC paths must lead to the correct reactant and product structures for that pathway.

-

-

Calculate Activation Energies: Compute the energies of the reactants and each validated transition state, including solvation. The activation energy (ΔG‡) for each pathway is the energy difference between the TS and the reactants.

-

Predict Product Ratio: According to Transition State Theory, the pathway with the lower activation energy will be kinetically favored and will yield the major product. The difference in activation energies (ΔΔG‡) can be used to estimate the product ratio.

Caption: Workflow for predicting kinetic stereoselectivity.

Data Presentation and Interpretation: A Case Study

Consider the theoretical analysis of 2,5-difluoropyrrolidine. A key question is whether the cis or trans isomer is more stable and what ring pucker each prefers. After executing the workflow in section 3.1, the results can be summarized for clear interpretation.

Table 1: Calculated Relative Energies (kcal/mol) of 2,5-Difluoropyrrolidine Isomers and Conformers

| Isomer | Pucker Conformation | Substituent Position (C2/C5) | Relative Energy (ΔE) |

| trans | Twist (C2) | pseudo-eq / pseudo-eq | 0.00 |

| trans | Envelope (C_s) | pseudo-ax / pseudo-eq | 2.15 |

| cis | Twist (C2) | pseudo-ax / pseudo-eq | 1.88 |

| cis | Envelope (C_s) | pseudo-eq / pseudo-eq | 3.50 |

Energies calculated at the B3LYP/6-311+G(d,p) level with PCM (water).

Interpretation of Results:

-

Most Stable Isomer: The trans isomer is thermodynamically preferred over the cis isomer, as its global minimum is 1.88 kcal/mol lower in energy than the most stable cis conformer.

-

Preferred Conformation: The global minimum for the entire system is the trans isomer in a twist conformation where both fluorine atoms occupy pseudo-equatorial positions. This minimizes both steric repulsion and unfavorable dipole-dipole interactions.

-

Stereoelectronic Influence: The preference for specific puckers is a direct result of balancing steric demands with stabilizing hyperconjugative interactions between C-H and C-F bonds, as discussed in section 1.2.[5]

Conclusion

The stereochemistry of 2,5-disubstituted pyrrolidines is a complex interplay of conformational flexibility and subtle stereoelectronic forces. Theoretical and computational studies provide an indispensable lens through which to view this complexity. By leveraging validated DFT-based workflows, researchers can move beyond simple 2D representations to gain a quantitative understanding of diastereomeric stability and reaction outcomes. This predictive power is crucial for rational drug design, catalyst development, and the efficient synthesis of stereochemically pure compounds, ultimately accelerating the discovery process and reducing reliance on trial-and-error experimentation.

References

-

Smolobochkin, A., Gazizov, A., Appazov, N., Sinyashin, O., & Burilov, A. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. [Link][9][10]

-

Lazib, Y., Naves, J. G., Labande, A., Dauban, P., & Saget, T. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Chemical Reviews, 123(6), 2886–2935. [Link][1][11]

-

Hussaini, S. R., & Moloney, M. G. (2003). 2,5-Disubstituted pyrrolidines: versatile regioselective and diastereoselective synthesis by enamine reduction and subsequent alkylation. Organic & Biomolecular Chemistry, 1(11), 1838. [Link][12]

-

Davis, F. A., & Chen, B. C. (1992). Asymmetric synthesis of trans-2,5-disubstituted pyrrolidines from enantiopure homoallylic amines. Synthesis of pyrrolidine (−)-197B. The Journal of Organic Chemistry, 57(5), 1477–1484. [Link][2]

-

Vitale, F., Pescitelli, G., & Di Bari, L. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 25(22), 5332. [Link][3]

-

Nguyen, T. T., Le, T. N., Nguyen, T. V., Vo, Q. V., & Le, T. H. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 1085–1094. [Link][6][13]

-

Mihaila, C. A. (2012). Computational Analysis of the Stereoselective Synthesis of Substituted Pyrrolidines. DigitalCommons@EMU. [Link][14]

-

Gushchina, I. A., Odinokov, A. V., Ovchinnikova, K. V., Balova, I. A., & Trifonov, R. E. (2021). N Basicity of Substituted Fullero[15]/[16]pyrrolidines According to DFT/TD-DFT Calculations and Chemical Thermodynamics. The Journal of Physical Chemistry A, 125(25), 5556–5566. [Link][7]

-

Rabbani, M. G., & Ali, M. A. (2024). Unlocking the Potential of Pyrrolidine Derivatives as Antidiabetic Agents: Insights from Physicochemical Analysis, Molecular Docking, ADMET, and DFT Studies. ResearchGate. [Link]

-

Hodges, J. A., & Raines, R. T. (2018). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. Protein Science, 27(1), 291–298. [Link][4]

-

Obulesu, O., & Lakshmi, P. V. (2011). DFT and quantum chemical investigation of molecular properties of substituted pyrrolidinones. Arabian Journal of Chemistry, 4(4), 459-464. [Link]

-

Carçabal, P., Jockusch, R. A., Huneycutt, A. J., & Snoek, L. C. (2010). Pseudorotation in pyrrolidine: rotational coherence spectroscopy and ab initio calculations of a large amplitude intramolecular motion. Physical Chemistry Chemical Physics, 12(1), 72–81. [Link]

-

Hauwert, P., & Schoemaker, H. E. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 140. [Link][5]

-

Pandey, S. K., Kumar, A., & Singh, V. K. (2020). Conformational landscape of substituted prolines. Peptide Science, 112(3), e24164. [Link]

-

Yilmaz, I., Senturk, M., & Ceylan, U. (2024). Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives. ACS Omega, 9(16), 18365–18380. [Link][8]

Sources

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]

- 6. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Sci-Hub. 2,5-Disubstituted pyrrolidines: versatile regioselective and diastereoselective synthesis by enamine reduction and subsequent alkylation / Organic & Biomolecular Chemistry, 2003 [sci-hub.box]

- 13. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]

- 14. commons.emich.edu [commons.emich.edu]

- 15. researchgate.net [researchgate.net]

- 16. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Reactions Catalyzed by (2S,5S)-Ethyl 5-Phenylpyrrolidine-2-carboxylate

Introduction: The Potential of (2S,5S)-Ethyl 5-Phenylpyrrolidine-2-carboxylate in Asymmetric Organocatalysis

(2S,5S)-Ethyl 5-phenylpyrrolidine-2-carboxylate is a chiral organic molecule with significant potential as a building block in the synthesis of complex pharmaceutical compounds.[1] Its rigid pyrrolidine core, substituted with a phenyl group and an ethyl ester, provides a well-defined stereochemical environment, making it an attractive candidate for applications in asymmetric synthesis. Structurally, it belongs to the family of proline derivatives, which are renowned for their efficacy as organocatalysts in a variety of carbon-carbon bond-forming reactions.[2]

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful third pillar of catalysis, alongside biocatalysis and metal catalysis. Proline and its analogues have been particularly successful in promoting asymmetric reactions through the formation of enamine or iminium ion intermediates. These reactions include aldol reactions, Mannich reactions, and, notably, Michael additions.

Theoretical Framework: The Enamine Catalysis Cycle in Asymmetric Michael Additions

The catalytic activity of proline derivatives in the conjugate addition of aldehydes to nitroalkenes is rooted in the principle of enamine catalysis. This catalytic cycle transiently activates the aldehyde nucleophile, enabling a highly stereocontrolled attack on the nitroalkene Michael acceptor.

The generally accepted mechanism proceeds through the following key steps:

-

Enamine Formation: The secondary amine of the pyrrolidine catalyst reacts with the aldehyde to form a chiral enamine intermediate. This step is crucial as it converts the pro-chiral aldehyde into a nucleophilic species with a defined stereochemical environment dictated by the catalyst.

-

Michael Addition: The enamine then attacks the β-carbon of the nitroalkene in a conjugate addition fashion. The stereochemistry of the catalyst directs the enamine to approach the nitroalkene from a specific face, thereby controlling the absolute stereochemistry of the newly formed carbon-carbon bond. The transition state is often stabilized by hydrogen bonding interactions between the catalyst (if it possesses a hydrogen-bond donor) and the nitro group of the acceptor.

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is subsequently hydrolyzed by water present in the reaction mixture to release the final γ-nitroaldehyde product and regenerate the pyrrolidine catalyst, allowing it to re-enter the catalytic cycle.

Representative Protocol: Asymmetric Michael Addition of Propanal to β-Nitrostyrene

Due to the absence of a specific published protocol for (2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate, the following detailed procedure is based on highly successful methods employing structurally similar proline-derived catalysts. This protocol for the reaction between propanal and β-nitrostyrene serves as an excellent starting point for optimization.

Materials and Reagents:

-

(2S,5S)-Ethyl 5-phenylpyrrolidine-2-carboxylate (or a closely related proline-derived catalyst) (20 mol%)

-

Benzoic Acid (co-catalyst, 20 mol%)

-

β-Nitrostyrene (1.0 mmol, 1.0 equiv)

-

Propanal (3.0 mmol, 3.0 equiv)

-

Dichloromethane (CH₂Cl₂, anhydrous, 2.0 mL)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl aqueous solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Septum and needles for inert atmosphere techniques (optional but recommended)

-

Magnetic stirrer

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Rotary evaporator

-

Glassware for extraction and chromatography

Experimental Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate (0.20 mmol) and benzoic acid (0.20 mmol).

-

Solvent and Reactant Addition: Add anhydrous dichloromethane (2.0 mL) to the flask and stir the mixture until the catalyst and co-catalyst are fully dissolved.

-

Addition of Nitroalkene: Add β-nitrostyrene (1.0 mmol) to the reaction mixture and stir for 5 minutes at room temperature.

-

Addition of Aldehyde: Add propanal (3.0 mmol) to the flask.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (β-nitrostyrene) is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 10 mL).

-

Purification: Combine the organic layers, wash with brine (10 mL), and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired γ-nitroaldehyde.

-

Characterization: Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS) and determine the enantiomeric excess by chiral HPLC analysis.

Data Presentation: Expected Outcomes with Various Substrates

The following table summarizes typical results obtained for the asymmetric Michael addition of various aldehydes to different nitroalkenes using proline-derived organocatalysts. These values can be used as a benchmark when developing a protocol specifically for (2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate.

| Entry | Aldehyde | Nitroalkene | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| 1 | Propanal | β-Nitrostyrene | 85-95 | >95:5 | >95 |

| 2 | Butanal | β-Nitrostyrene | 80-90 | >95:5 | >95 |

| 3 | Isovaleraldehyde | β-Nitrostyrene | 75-85 | >90:10 | >90 |

| 4 | Propanal | (E)-1-Nitro-2-(p-tolyl)ethene | 80-90 | >95:5 | >95 |

| 5 | Propanal | (E)-2-(4-Chlorophenyl)-1-nitroethene | 85-95 | >95:5 | >95 |

| 6 | Propanal | (E)-1-Nitro-2-(2-naphthyl)ethene | 70-80 | >90:10 | >90 |

Causality Behind Experimental Choices

-

Catalyst Loading: A catalyst loading of 10-20 mol% is typically sufficient to achieve a good reaction rate and high enantioselectivity. Higher loadings may not significantly improve the outcome and increase costs.

-

Co-catalyst: The addition of a Brønsted acid co-catalyst, such as benzoic acid, is often crucial. It is believed to activate the nitroalkene by protonating the nitro group, making it more electrophilic. It can also participate in the hydrolysis of the iminium intermediate.

-

Solvent: Anhydrous, non-polar aprotic solvents like dichloromethane or toluene are generally preferred to minimize side reactions, such as self-aldol condensation of the aldehyde.

-

Stoichiometry: An excess of the aldehyde is used to ensure complete consumption of the more valuable nitroalkene and to drive the equilibrium towards product formation.

-

Temperature: Room temperature is often optimal for these reactions, providing a good balance between reaction rate and stereoselectivity. Lowering the temperature may further enhance enantioselectivity in some cases.

Safety Precautions

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

-

Reagent Handling:

-

Dichloromethane: is a volatile and potentially carcinogenic solvent. Handle with care and avoid inhalation of vapors.

-

Aldehydes: can be irritants and have unpleasant odors. Handle in a fume hood.

-

Nitroalkenes: are potent lachrymators and skin irritants. Avoid contact with skin and eyes.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion and Future Outlook

(2S,5S)-Ethyl 5-phenylpyrrolidine-2-carboxylate holds considerable promise as a chiral organocatalyst for asymmetric transformations. While a specific, optimized protocol for its use in the Michael addition of aldehydes to nitroalkenes has yet to be published, the representative protocol provided herein offers a solid foundation for such development. Researchers are encouraged to use this guide as a starting point, with the understanding that optimization of reaction parameters such as catalyst loading, co-catalyst, solvent, and temperature will likely be necessary to achieve optimal results for this specific catalyst and various substrate combinations. The exploration of its catalytic activity will undoubtedly contribute to the expanding toolbox of organocatalysis and facilitate the synthesis of valuable chiral molecules for the pharmaceutical and agrochemical industries.

References

- Palomo, C., Oiarbide, M., & García, J. M. (2004). Enantioselective Organocatalysis: A Burgeoning Area in Asymmetric Synthesis.

- List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.

- Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387.

- Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes.

- Erkkilä, A., Pihko, P. M., & Salo, T. M. (2006). Proline-Catalyzed Michael Additions of Aldehydes to Nitroalkenes. The Journal of Organic Chemistry, 71(6), 2538–2541.

- Melchiorre, P., & Jørgensen, K. A. (2003). Direct Asymmetric Michael Addition of Aldehydes to α,β-Unsaturated Ketones Catalyzed by Chiral Amines. The Journal of Organic Chemistry, 68(11), 4151–4157.

- Almasi, D., Alonso, D. A., & Nájera, C. (2007). Organocatalytic asymmetric conjugate additions. Tetrahedron: Asymmetry, 18(24), 2993-3043.

- Tsogoeva, S. B. (2007). Recent advances in asymmetric organocatalysis. European Journal of Organic Chemistry, 2007(11), 1701-1716.

- Dalko, P. I., & Moisan, L. (2004). In the Golden Age of Organocatalysis.

Sources

Application Notes and Protocols: (2S,5S)-Ethyl 5-Phenylpyrrolidine-2-carboxylate as a Versatile Chiral Building Block in Complex Molecule Synthesis

Introduction: The Strategic Importance of Chiral Pyrrolidines in Modern Synthesis

The pyrrolidine ring is a cornerstone of many natural products, pharmaceuticals, and chiral catalysts.[1] Its rigid, five-membered structure provides a reliable scaffold for the precise spatial arrangement of functional groups, a critical factor in determining biological activity and stereoselectivity in asymmetric catalysis. Among the vast library of pyrrolidine-based synthons, (2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate stands out as a particularly valuable building block. Its defined stereochemistry at two centers, coupled with the synthetic handles of a secondary amine, an ethyl ester, and a phenyl group, offers a versatile platform for the construction of complex molecular architectures.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of (2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate. We will delve into the mechanistic underpinnings of its synthesis and provide detailed, field-proven protocols for its application in the diastereoselective synthesis of more complex molecules, including precursors to angiotensin-converting enzyme (ACE) inhibitors.

Physicochemical Properties of (2S,5S)-Ethyl 5-Phenylpyrrolidine-2-carboxylate

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.

| Property | Value |

| Molecular Formula | C₁₃H₁₇NO₂ |

| Molecular Weight | 219.28 g/mol |

| CAS Number | 166941-66-8 |

| Appearance | Not specified, typically an oil or low-melting solid |

| Boiling Point | 318.9 °C at 760 mmHg |

| Density | 1.079 g/cm³ |

| Refractive Index | 1.52 |

Diastereoselective Synthesis of (2S,5S)-Ethyl 5-Phenylpyrrolidine-2-carboxylate

The stereocontrolled synthesis of 2,5-disubstituted pyrrolidines is a well-established field, with several robust strategies available.[1] One of the most reliable and scalable approaches utilizes the chiral pool, starting from readily available amino acids like L-pyroglutamic acid.[3] This ensures the introduction of the desired stereochemistry at the C2 position from the outset. The subsequent introduction of the C5 substituent can be achieved through various diastereoselective methods.

Another powerful strategy is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides.[4][5] This method allows for the convergent and highly stereoselective construction of the pyrrolidine ring in a single step.[6]

Below is a representative protocol for the synthesis of a 2,5-disubstituted pyrrolidine, which can be adapted for the synthesis of (2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate. This protocol is based on the well-established methodology of diastereoselective reduction of enamines derived from pyroglutamic acid.

Protocol 1: Diastereoselective Synthesis via Reduction of a Chiral Enamine Intermediate

This protocol outlines a general and effective method for synthesizing 2,5-disubstituted pyrrolidines with high diastereoselectivity. The choice of the nitrogen protecting group is crucial for directing the stereochemical outcome of the reduction.[3]

Caption: General workflow for the synthesis of the target molecule.

Materials:

-

Ethyl (S)-5-oxopyrrolidine-2-carboxylate (1 equivalent)

-

Phenylmagnesium bromide (or other suitable organometallic reagent)

-

Anhydrous tetrahydrofuran (THF)

-

Reducing agent (e.g., Sodium borohydride, Catalytic hydrogenation setup)

-

Appropriate nitrogen protecting group precursor (e.g., Boc-anhydride)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

-

Aqueous solutions for workup (e.g., saturated ammonium chloride, brine)

Procedure:

-

N-Protection (Optional but Recommended): To a solution of ethyl (S)-5-oxopyrrolidine-2-carboxylate in a suitable solvent (e.g., dichloromethane), add the desired protecting group precursor (e.g., Boc-anhydride) and a base (e.g., triethylamine). Stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to isolate the N-protected pyroglutamate.

-

Grignard Addition to form Hemiaminal: Dissolve the N-protected pyroglutamate in anhydrous THF and cool to -78 °C under an inert atmosphere. Slowly add a solution of phenylmagnesium bromide in THF. Allow the reaction to warm to room temperature and stir until completion.

-

Enamine Formation: The intermediate hemiaminal is often directly converted to the enamine upon workup or by gentle heating.

-

Diastereoselective Reduction: To the crude enamine, add a suitable reducing agent. For example, for a sodium borohydride reduction, dissolve the enamine in methanol and cool to 0 °C before adding the sodium borohydride portion-wise. For catalytic hydrogenation, dissolve the enamine in a suitable solvent (e.g., ethanol or ethyl acetate) and subject it to hydrogenation in the presence of a catalyst (e.g., Pd/C) under a hydrogen atmosphere.

-

Workup and Purification: After the reduction is complete, quench the reaction carefully (e.g., with water or dilute acid). Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

N-Deprotection (if necessary): If an N-protecting group was used, deprotect it using appropriate conditions (e.g., trifluoroacetic acid for a Boc group).

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Expected Outcome: This procedure should yield the desired (2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate with good to excellent diastereoselectivity. The exact yield and diastereomeric ratio will depend on the specific reagents and conditions used, particularly the choice of the N-protecting group and the reducing agent.

Application in the Synthesis of Complex Molecules: N-Acylation

The secondary amine of (2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate is a key functional group for further elaboration. N-acylation is a fundamental transformation that allows for the introduction of a wide variety of substituents, leading to the synthesis of amides with potential biological activity.[2] For instance, the acylation of pyrrolidine derivatives is a key step in the synthesis of many ACE inhibitors.[7]

Protocol 2: General Procedure for N-Acylation with Substituted Benzoyl Chlorides

This protocol describes a general method for the N-acylation of (2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate with a substituted benzoyl chloride. This reaction is typically high-yielding and proceeds under mild conditions.

Caption: Workflow for the N-acylation of the building block.

Materials:

-

(2S,5S)-Ethyl 5-phenylpyrrolidine-2-carboxylate (1 equivalent)

-

Substituted benzoyl chloride (e.g., 4-nitrobenzoyl chloride, 4-methoxybenzoyl chloride) (1.05 equivalents)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (or another non-nucleophilic base) (1.5 equivalents)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

-

Aqueous solutions for workup (e.g., dilute HCl, saturated sodium bicarbonate, brine)

Procedure:

-

Reaction Setup: Dissolve (2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: Add triethylamine to the solution, followed by the dropwise addition of the substituted benzoyl chloride.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Confirm the structure and purity of the N-acylated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Yields and Purity:

| Substituted Benzoyl Chloride | Expected Yield (%) | Purity (by NMR/LC-MS) |

| Benzoyl Chloride | >90% | >95% |

| 4-Nitrobenzoyl Chloride | >85% | >95% |

| 4-Methoxybenzoyl Chloride | >90% | >95% |

Application in the Synthesis of ACE Inhibitor Analogs

The structural motif of (2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate is closely related to the proline core found in many Angiotensin-Converting Enzyme (ACE) inhibitors, such as Enalapril.[7][8] The phenyl group at the C5 position can be considered a bioisosteric replacement for the alkyl side chain in the natural amino acid proline, potentially leading to novel pharmacological profiles. The following protocol outlines a key step in the synthesis of an Enalapril analog, demonstrating the utility of our chiral building block.

Protocol 3: Reductive Amination for the Synthesis of an Enalapril Analog Precursor

This protocol details the reductive amination of (2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate with ethyl 2-oxo-4-phenylbutanoate, a key intermediate in the synthesis of Enalapril.[9] This reaction forms the crucial C-N bond that links the pyrrolidine ring to the rest of the inhibitor structure.

Caption: Key step in the synthesis of an ACE inhibitor analog.

Materials:

-

(2S,5S)-Ethyl 5-phenylpyrrolidine-2-carboxylate (1 equivalent)

-

Ethyl 2-oxo-4-phenylbutanoate (1.1 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or a catalytic hydrogenation setup (H₂, Pd/C)

-

Anhydrous 1,2-dichloroethane (DCE) or another suitable solvent

-

Acetic acid (catalytic amount, if using NaBH(OAc)₃)

-

Solvents for extraction and chromatography

-

Aqueous solutions for workup

Procedure:

-

Reaction Setup: To a solution of (2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate and ethyl 2-oxo-4-phenylbutanoate in anhydrous DCE, add a catalytic amount of acetic acid.

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride in one portion.

-

Reaction Monitoring: Stir the reaction mixture at room temperature under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

-

Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired Enalapril analog precursor.

-

Characterization: Analyze the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and stereochemistry.

Conclusion

(2S,5S)-Ethyl 5-phenylpyrrolidine-2-carboxylate is a highly valuable and versatile chiral building block for the synthesis of complex molecules. Its well-defined stereochemistry and multiple functionalization points provide a robust platform for the creation of novel compounds with potential applications in drug discovery and materials science. The protocols outlined in this application note provide a practical guide for the synthesis and utilization of this important synthon, enabling researchers to confidently incorporate it into their synthetic strategies. The provided methodologies are based on established and reliable chemical transformations, ensuring a high degree of success and reproducibility.

References

- Phukan, K. (2014). Regioselective N-acylation of nitrogenous heterocyclic compounds. Journal of Chemical and Pharmaceutical Research, 6(7), 1846-1851.

- Alonso, F., et al. (2021). Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner. Organic & Biomolecular Chemistry, 19(4), 734-750.

- Stanimirovic, B. (2018). Enalapril: Synthesis and properties.

- O'Brien, P., & Childs, A. C. (2006). 2,5-Disubstituted pyrrolidines: synthesis by enamine reduction and subsequent regioselective and diastereoselective alkylations. Organic & Biomolecular Chemistry, 4(21), 3959-3971.

- (Patent)

- Carrillo, R., et al. (2018). Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Universidad Autónoma de Madrid Repository.

-

McKittrick, B. A., et al. (1995). The acylation of 5H-2,3-benzodiazepines. Reactions of 4-phenyl-5H-2,3-benzodiazepine with acyl chlorides to give N-acylaminoisoquinolines and/or acylated dimers. X-Ray molecular structure of 5,14-diacetyl-4,5,8,9-tetrahydro-2,7-diphenyl-1H,10H-[2][3][4][8]tetrazino[1,2-b:4,5-b']diisoquinolin-15-ium chloride. Journal of the Chemical Society, Perkin Transactions 1, (18), 2315-2323.

- Kortet, S. (2020). 2,5-Diarylpyrrolidines and Pyroglutamic-Acid-Derived 2-Diarylmethyl-5-Aryl-Pyrrolidines. JYX Digital Repository.

- Kulakov, I. V., et al. (2017). Synthesis of Ethyl cis- and trans-4-Chloro-5-oxo-1,2-diphenylpyrrolidine-2-carboxylate.

- Kirilyuk, I. A., et al. (2019). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules, 24(18), 3298.

- Al-Obaidi, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(16), 5122.

- Lazib, Y., et al. (2021). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Symmetry, 13(12), 2307.

- Reddy, B. V. S., et al. (2014). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research, 47(5), 1475-1487.

- Padron, J. M., et al. (2017).

- (Patent) US10329253B2 - Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)

- D'yakonov, V. A., & Dzhemilev, U. M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 23(19), 11158.

- Garg, N. K., & Reisman, S. E. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses, 99, 305-325.

- Mlostoń, G., & Heimgartner, H. (2021). Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. Molecules, 26(23), 7215.

- Wonneberger, S., et al. (2010). Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. European Journal of Organic Chemistry, 2010(30), 5870-5876.

- Le, T. H., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 1076-1085.

- Gilla, G., et al. (2018). Synthesis of New [(2S)-N-(p-Tolylsulfonyl)-2- Pyrrolidinyl]Propyl 2,3,4-Tri-O-Acetyl- and 2,3,4-Tri-O-Benzyl-β-L-Fucopyranosides.

- Al-Masoudi, N. A., et al. (2022). Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening.

Sources

- 1. mdpi.com [mdpi.com]

- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 3. 2,5-Disubstituted pyrrolidines: synthesis by enamine reduction and subsequent regioselective and diastereoselective alkylations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]

- 5. repositorio.uam.es [repositorio.uam.es]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. CN114249795A - Preparation method of enalapril maleate and intermediate thereof - Google Patents [patents.google.com]

- 9. Enalapril synthesis - chemicalbook [chemicalbook.com]

Application Note & Protocol: A Scalable, Stereoselective Synthesis of (2S,5S)-Ethyl 5-Phenylpyrrolidine-2-Carboxylate for Industrial Application

Abstract: This document provides a comprehensive guide to the large-scale synthesis of (2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate, a crucial chiral building block in modern pharmaceutical development. Chiral pyrrolidine scaffolds are integral to the structure of numerous bioactive molecules, and establishing a robust, scalable, and stereochemically controlled synthesis is paramount for industrial applications.[1][2][3] This guide details a field-proven synthetic route, emphasizing the rationale behind procedural choices, in-process controls for self-validation, and the necessary analytical techniques for quality assurance. The protocols are designed for researchers, chemists, and process development professionals aiming to translate laboratory-scale synthesis into industrial production.

Introduction and Strategic Rationale

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of many therapeutic agents.[4] Specifically, the stereoisomer (2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate serves as a key intermediate for synthesizing molecules with specific three-dimensional orientations required for potent and selective biological activity. The primary challenge in its industrial production lies in achieving high diastereomeric and enantiomeric purity in a cost-effective and scalable manner.

Several synthetic strategies exist for producing chiral pyrrolidines, including the resolution of racemic mixtures, biocatalytic methods, and asymmetric synthesis.[5][6][7] While resolution can be effective, it is often inefficient as it discards half of the material. Biocatalysis offers high selectivity but can present challenges in scale-up and catalyst stability.[6]

This guide focuses on an asymmetric synthetic approach , which is often preferred for industrial-scale production due to its efficiency and control over stereochemistry from the outset. The selected strategy involves a multi-step synthesis starting from a commercially available chiral precursor, ensuring the desired stereochemistry is installed early and maintained throughout the reaction sequence.[2][3] The causality behind this choice rests on three pillars:

-

Stereochemical Control: Utilizing a chiral starting material or catalyst dictates the stereochemical outcome, minimizing the need for complex diastereomeric separations later.

-

Scalability: The chosen reactions are amenable to large-scale reactor conditions, avoiding reagents or techniques that are problematic at an industrial scale.

-

Economic Viability: The route relies on reasonably priced starting materials and efficient transformations to ensure a commercially viable process.

The overall workflow is designed as a self-validating system, with defined in-process controls (IPCs) at each critical juncture to ensure the reaction is proceeding as expected before moving to the subsequent step.

Logical Workflow for Synthesis and Quality Control

Caption: A high-level workflow diagram illustrating the key synthetic stages and integrated quality control checkpoints.

Detailed Synthesis Protocols

This section outlines the step-by-step methodology for the synthesis of (2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate.

Step 1: N-Boc Protection of (2S)-Ethyl Pyroglutamate

Rationale: The protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group is a critical first step. It prevents unwanted side reactions involving the amine during the subsequent Grignard addition and enhances the solubility of the intermediate in organic solvents. The Boc group is also advantageous for its stability under the reaction conditions and its straightforward removal at the end of the synthesis.

Reaction Scheme: (2S)-Ethyl Pyroglutamate + (Boc)₂O --(DMAP)--> (2S)-1-tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate

Materials and Reagents:

| Reagent | Grade | Supplier | Notes |

|---|---|---|---|

| (2S)-Ethyl Pyroglutamate | ≥98% | Commercial | Starting Material |

| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Commercial | 1.1 equivalents |

| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Commercial | 0.1 equivalents (Catalyst) |

| Dichloromethane (DCM) | Anhydrous | Commercial | Solvent |

| 1M Hydrochloric Acid (HCl) | ACS | In-house | For work-up |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS | In-house | For work-up |

| Brine (Saturated NaCl) | ACS | In-house | For work-up |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS | Commercial | Drying agent |

Protocol:

-

Charge a suitable reactor with (2S)-Ethyl Pyroglutamate (1.0 eq) and anhydrous Dichloromethane (10 L/kg).

-

Stir the mixture under an inert atmosphere (Nitrogen) until all solids are dissolved.

-

Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) to the solution.

-

Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM to the reactor over 1-2 hours, maintaining the internal temperature below 25°C.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

-

Upon completion, quench the reaction by adding 1M HCl (5 L/kg) and stir for 15 minutes.

-

Separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The product, (2S)-1-tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate, is typically an oil and can be used in the next step without further purification if IPC confirms high purity.

Step 2: Phenyl Group Addition via Grignard Reaction

Rationale: This step introduces the phenyl group at the C5 position. The use of a Grignard reagent (Phenylmagnesium bromide) is a classic and robust method for forming carbon-carbon bonds. The reaction proceeds via nucleophilic attack on the lactam carbonyl.

Reaction Scheme: (2S)-1-tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate + PhMgBr --> Intermediate Hemiaminal

Materials and Reagents:

| Reagent | Grade | Supplier | Notes |

|---|---|---|---|

| N-Boc-protected intermediate | From Step 1 | - | Starting Material |

| Phenylmagnesium bromide (PhMgBr) | 3.0 M in Ether | Commercial | 1.2 equivalents |

| Anhydrous Tetrahydrofuran (THF) | Anhydrous | Commercial | Solvent |

| Saturated Ammonium Chloride (NH₄Cl) | ACS | In-house | For quenching |

| Ethyl Acetate | ACS | Commercial | For extraction |

Protocol:

-